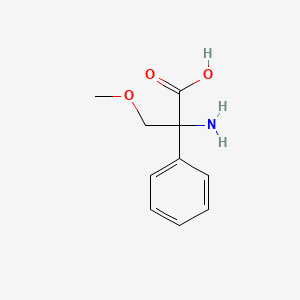

2-Amino-3-methoxy-2-phenylpropanoic acid

Description

2-Amino-3-methoxy-2-phenylpropanoic acid is a non-proteinogenic amino acid derivative featuring a phenyl group, a methoxy substituent, and an α-amino acid backbone. Its structure includes a chiral center at the α-carbon, making stereochemistry critical for its applications in pharmaceutical and synthetic chemistry. The compound is available as a hydrochloride salt (e.g., from CymitQuimica, Ref: 3D-UND40775) for use as a building block in organic synthesis .

Properties

IUPAC Name |

2-amino-3-methoxy-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-7-10(11,9(12)13)8-5-3-2-4-6-8/h2-6H,7,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCAGWABLSQFTGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C1=CC=CC=C1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-methoxy-2-phenylpropanoic acid typically involves the following steps:

Phenylpropanoic Acid Derivation: The starting material is often phenylpropanoic acid, which undergoes a series of chemical reactions to introduce the amino and methoxy groups.

Methoxylation: The methoxy group is introduced using methylation agents such as methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods: In an industrial setting, the production of 2-Amino-3-methoxy-2-phenylpropanoic acid may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Deprotection of the Fluorenylmethoxycarbonyl (Fmoc) Group

The compound’s Fmoc-protected amino group undergoes base-catalyzed β-elimination during deprotection. This reaction generates a reactive dibenzofulvene (DBF) intermediate, which reacts with nucleophilic agents like piperazine to form stable adducts . The mechanism involves:

-

Step 1 : Acidic proton abstraction at the fluorene ring’s 9-position.

-

Step 2 : β-elimination to form DBF.

-

Step 3 : Nucleophilic attack by amines (e.g., piperazine) to stabilize DBF .

Reaction Conditions :

-

Solvent: DMF or NMP

-

Base: Piperazine or other amines

Enzymatic Enantiomer Enrichment

D-threonine aldolase selectively cleaves the L-isomer of 2-amino-3-hydroxy-3-phenylpropanoic acid, enriching the D-enantiomer. This process involves:

-

Enzymatic cleavage : L-isomer cleavage at the C2–C3 bond, yielding benzaldehyde and glycine .

-

Optimization :

Recycling : Benzaldehyde and glycine are reused as starting materials for further synthesis .

Oxidation

Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) oxidizes the compound to form ketones or aldehydes. For example:

-

Reaction :

-

Conditions :

-

Acidic medium (pH < 3)

-

Temperature: 50–100°C.

-

Reduction

Catalytic hydrogenation (Pd/C, H₂) reduces the compound to its corresponding alcohol. Example:

-

Reaction :

-

Conditions :

-

Pressure: 1–5 atm H₂

-

Solvent: Ethanol or methanol.

-

Substitution Reactions

Electrophilic substitution on the phenyl ring occurs under halogenation or nitration. For instance:

-

Halogenation : Bromine (Br₂) or chlorine (Cl₂) substitutes the methoxy group.

-

Nitration : Nitric acid (HNO₃) introduces nitro groups at para positions .

-

Fluorination : (Dimethylamino)sulfur trifluoride (DAST) introduces fluorine, with possible rearrangement .

Example Mechanism :

-

Initial substitution :

-

Rearrangement :

DAST treatment leads to aziridinium intermediates and fluorinated products .

Collision Cross-Section Analysis

Mass spectrometry data for the hydrochloride salt (CID 61938396):

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 196.09682 | 142.1 |

| [M+Na]+ | 218.07876 | 151.7 |

| [M+NH₄]+ | 213.12336 | 148.8 |

| [M+K]+ | 234.05270 | 147.9 |

This data aids in ion mobility spectrometry and structural characterization .

Research Implications

-

Pharmacology : The compound’s AMPA receptor antagonism highlights neuroprotective potential in epilepsy and neurodegenerative diseases.

-

Synthetic Biology : Enzymatic enantiomer enrichment enables production of chirally pure intermediates for drug synthesis .

-

Materials Science : Substitution reactions generate fluorinated and halogenated derivatives for advanced materials .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Antibiotic Synthesis

One of the prominent applications of 2-amino-3-methoxy-2-phenylpropanoic acid is as an intermediate in the synthesis of antibiotics. For instance, derivatives of this compound have been utilized in the production of antibiotics such as florfenicol and thiamphenicol, which are critical in treating bacterial infections. The compound's structural characteristics allow it to be modified into various bioactive forms that exhibit antimicrobial properties .

Enantiomeric Enrichment

The stereoisomeric forms of 2-amino-3-methoxy-2-phenylpropanoic acid can be enriched for specific biological activities. Research indicates that enantiomerically pure forms can enhance the efficacy of drug candidates by improving their binding affinity to biological targets . This process is particularly relevant in developing drugs where chirality plays a crucial role in pharmacodynamics.

Neuropharmacology

Neuroprotective Agents

Research has shown that derivatives of 2-amino-3-methoxy-2-phenylpropanoic acid can exhibit neuroprotective effects. These compounds may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of neuronal signaling pathways by these compounds has been a focus of recent studies .

Cognitive Enhancement

Some studies suggest that amino acid derivatives, including 2-amino-3-methoxy-2-phenylpropanoic acid, may enhance cognitive function by influencing the secretion of anabolic hormones and neurotransmitters involved in memory and learning processes . This application is particularly relevant in developing supplements aimed at improving cognitive performance.

Biochemical Research

Cell Signaling Pathways

The compound has been investigated for its role in various cell signaling pathways, including those involved in apoptosis, autophagy, and inflammation. By modulating these pathways, 2-amino-3-methoxy-2-phenylpropanoic acid can aid in understanding cellular responses to stress and injury .

Protein Interaction Studies

In biochemical research, 2-amino-3-methoxy-2-phenylpropanoic acid serves as a tool for studying protein interactions and modifications. Its incorporation into proteins allows researchers to explore the functional consequences of specific amino acid substitutions on protein behavior .

Structural Biology

Noncanonical Amino Acids

As a noncanonical amino acid, 2-amino-3-methoxy-2-phenylpropanoic acid provides unique opportunities for studying protein structure and function. Its incorporation into proteins via genetic encoding techniques allows scientists to investigate the effects of structural variations on protein stability and activity .

Case Studies

Mechanism of Action

The mechanism by which 2-Amino-3-methoxy-2-phenylpropanoic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs differ in substitution patterns, stereochemistry, and biological activity. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Structural and Functional Analysis

Substituent Effects: The methoxy group in 2-amino-3-methoxy-2-phenylpropanoic acid enhances lipophilicity compared to unsubstituted analogs (e.g., 3-(2-methoxyphenyl)propanoic acid, MW 180.20) . Brominated derivatives (e.g., 3-(5-bromo-2-methoxyphenyl)propanoic acid) introduce steric and electronic effects, altering reactivity in cross-coupling reactions .

Stereochemical Impact: The (2S)-configuration in (2S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid introduces chirality critical for receptor binding, distinguishing it from racemic mixtures of the target compound .

Biological Activity: 2-Amino-3-(1,2-dicarboxyethylthio)propanoic acid exhibits NMDA receptor antagonism due to its thioether and dicarboxylate groups, a feature absent in the target compound . The pharmaceutical intermediate status of (2S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid highlights its role in drug development, unlike the target compound’s primary use in synthesis .

Biological Activity

2-Amino-3-methoxy-2-phenylpropanoic acid, also known as AMPA, is a derivative of phenylpropanoic acid characterized by the presence of an amino group, a methoxy group, and a phenyl group. Its unique structure allows it to interact with various biological targets, making it a compound of interest in pharmacological research. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of 2-Amino-3-methoxy-2-phenylpropanoic acid is primarily attributed to its interaction with specific enzymes and receptors. It may function as an inhibitor or activator in various biochemical pathways. The compound's mechanism can involve:

- Enzyme Inhibition : It can inhibit enzymes involved in metabolic pathways, thereby modulating the biological effects.

- Receptor Interaction : The compound may bind to specific receptors, influencing signal transduction processes in cells.

Antimicrobial Activity

Research has indicated that 2-Amino-3-methoxy-2-phenylpropanoic acid exhibits antimicrobial properties. In studies involving various bacterial strains (e.g., E. coli, S. aureus), the compound demonstrated significant inhibitory effects:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| E. coli | 15 | 10 |

| S. aureus | 18 | 8 |

These results suggest its potential use as a therapeutic agent against bacterial infections .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of 2-Amino-3-methoxy-2-phenylpropanoic acid on cancer cell lines such as Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA). The compound showed promising results:

| Cell Line | IC50 (µM) |

|---|---|

| EAC | 25 |

| DLA | 30 |

These findings indicate that the compound may possess anticancer properties, warranting further investigation into its mechanisms and efficacy .

Antioxidant Activity

The antioxidant capacity of 2-Amino-3-methoxy-2-phenylpropanoic acid has been evaluated through various assays. It demonstrated a significant ability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases:

| Assay | IC50 (µM) |

|---|---|

| DPPH Scavenging | 45 |

| ABTS Scavenging | 50 |

This antioxidant activity suggests its potential role in neuroprotective strategies against diseases such as Alzheimer’s and Parkinson’s .

Case Studies

Several studies have explored the biological effects of 2-Amino-3-methoxy-2-phenylpropanoic acid:

- Study on Antimicrobial Properties : A recent study evaluated the compound's effectiveness against multi-drug resistant bacterial strains. The results indicated that it could serve as a lead compound for developing new antibiotics .

- Cytotoxicity in Cancer Research : In another investigation, the compound was tested on various cancer cell lines, showing selective cytotoxicity that could be leveraged for targeted cancer therapies .

- Neuroprotective Effects : Research has suggested that due to its antioxidant properties, the compound may protect neuronal cells from oxidative damage, highlighting its potential in treating neurodegenerative disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.